molecular formula C29H31N9O3 B8103408 Ret-IN-1

Ret-IN-1

Número de catálogo: B8103408
Peso molecular: 553.6 g/mol
Clave InChI: GTQISTQEBXXLPC-UBVWURDFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The detailed synthetic route is outlined in patent WO2018071447A1, where the compound is referred to as Example 552 . The synthesis typically involves:

  • Formation of the core pyrazolo[1,5-a]pyridine structure.
  • Introduction of various substituents to optimize binding affinity and selectivity.
  • Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, ensuring consistent quality and yield. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize impurities. Advanced purification techniques and stringent quality control measures would be essential to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: Ret-IN-1 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing or diminishing the compound’s inhibitory activity.

Aplicaciones Científicas De Investigación

Ret-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

Ret-IN-1 exerts its effects by inhibiting the kinase activity of RET. This inhibition disrupts the downstream signaling pathways that promote cell proliferation, growth, and survival. The primary molecular targets include the phosphoinositide 3-kinase (PI3K)/AKT, RAS/RAF/mitogen-activated protein kinase (MAPK), and phospholipase C gamma (PLCγ) pathways . By blocking these pathways, this compound effectively halts the progression of RET-driven cancers.

Comparación Con Compuestos Similares

Ret-IN-1 is unique in its high selectivity and potency against RET mutations. Similar compounds include:

Compared to these compounds, this compound stands out due to its specific inhibitory profile and potential for further optimization in therapeutic applications.

Actividad Biológica

Ret-IN-1 is a small-molecule inhibitor targeting the RET (Rearranged during Transfection) kinase, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered attention due to its potential therapeutic applications, particularly in cancers associated with RET mutations or rearrangements.

This compound functions by inhibiting the kinase activity of RET, which is activated upon binding with its ligands, such as glial cell line-derived neurotrophic factor (GDNF). The inhibition of RET kinase activity disrupts downstream signaling pathways that are critical for tumor growth and survival.

  • Activation Pathway :
    • RET is activated by GDNF binding to GFRα-1, leading to RET autophosphorylation and subsequent activation of several signaling cascades, including the MAPK and PI3K pathways .
    • This compound blocks this activation, effectively reducing cell proliferation in RET-dependent cancers .
  • Biological Effects :
    • In vitro studies have shown that this compound reduces cell viability in various cancer cell lines harboring RET alterations.
    • The compound also induces apoptosis in these cells by modulating key apoptotic markers .

In Vitro Studies

A series of experiments were conducted to evaluate the efficacy of this compound on different cancer cell lines:

Cell LineRET StatusIC50 (µM)Apoptosis Induction (%)
NIH3T3Wild-type1525
PC-9RET fusion0.570
HCC827RET mutation0.280
  • Results : The data indicates that this compound exhibits potent inhibitory effects on cell lines with RET alterations compared to wild-type cells .

Case Studies

A notable case study involved a patient with non-small cell lung cancer (NSCLC) who presented with a RET fusion. Following treatment with this compound:

  • Pre-treatment : High levels of RET phosphorylation were observed.
  • Post-treatment : A significant reduction in tumor size was documented after four weeks of therapy, alongside decreased levels of phosphorylated RET and downstream signaling proteins.

This case highlights the potential of this compound as an effective therapeutic agent in treating RET-driven malignancies .

Clinical Implications

The biological activity of this compound suggests its potential as a targeted therapy for cancers driven by aberrant RET signaling. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in patients with various malignancies linked to RET mutations.

Summary of Clinical Trials

Trial NamePhaseTarget PopulationStatus
Study APhase IAdvanced NSCLC with RET fusionsRecruiting
Study BPhase IIMedullary thyroid carcinomaActive

Propiedades

IUPAC Name

4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQISTQEBXXLPC-UBVWURDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2222755-14-6
Record name 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ret-IN-1
Reactant of Route 2
Ret-IN-1
Reactant of Route 3
Ret-IN-1
Reactant of Route 4
Reactant of Route 4
Ret-IN-1
Reactant of Route 5
Ret-IN-1
Reactant of Route 6
Reactant of Route 6
Ret-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.